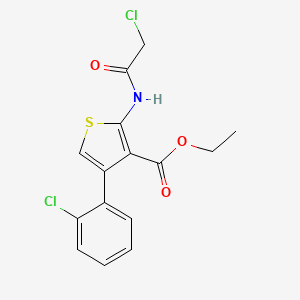

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and versatility in chemical reactions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-chlorothiophene, the thiophene ring is constructed through a series of halogenation and substitution reactions.

Introduction of the Chloroacetamido Group: The chloroacetamido group is introduced via nucleophilic substitution, where a chloroacetyl chloride reacts with an amine derivative of the thiophene ring.

Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and an appropriate acylating agent.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chloroacetamido group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Derivatives with various functional groups replacing the chloro groups.

科学的研究の応用

Medicinal Chemistry

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate has shown promise in pharmacological studies due to its potential biological activities. Research indicates that compounds with similar structures exhibit significant antibacterial and antioxidant properties.

Case Studies

- Antibacterial Activity : Studies have demonstrated that thiophene derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action often involves interference with bacterial cell wall synthesis or function, making these compounds valuable in the fight against antibiotic-resistant strains .

- Antioxidant Properties : Compounds derived from thiophene structures have been evaluated for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Organic Synthesis

The compound serves as an important intermediate in various synthetic pathways. Its unique structure allows it to participate in reactions such as nucleophilic substitutions and cyclization processes, facilitating the creation of more complex molecules.

Synthetic Pathways

- Synthesis Method : One common synthetic route involves the reaction of thiophene with 2-chloroacetyl chloride, leading to the formation of ethyl 2-(2-chloroacetamido)-thiophene derivatives. This method highlights the versatility of the compound in organic synthesis.

Interaction Studies

Understanding the binding affinities of this compound with various biological targets is crucial for assessing its therapeutic potential. Preliminary studies suggest that the specific substitutions on the thiophene ring may enhance its interactions within biological systems, leading to unique pharmacological effects .

作用機序

The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate depends on its specific application:

Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.

Therapeutic Effects: In medicinal applications, it may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

類似化合物との比較

- Ethyl 2-(2-bromoacetamido)-4-(2-bromophenyl)thiophene-3-carboxylate

- Ethyl 2-(2-iodoacetamido)-4-(2-iodophenyl)thiophene-3-carboxylate

Comparison:

- Uniqueness: The presence of chloro groups in Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate imparts distinct electronic properties compared to its bromo or iodo analogs, potentially affecting its reactivity and interaction with biological targets.

- Reactivity: Chloro derivatives are generally less reactive in nucleophilic substitution reactions compared to bromo or iodo derivatives, which can influence their suitability for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS Number: 554404-40-9) is a synthetic compound belonging to the thiophene class, which has garnered interest for its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its structural components, which facilitate interactions with various biological targets. The presence of the chlorophenyl and chloroacetamido groups suggests potential interactions with cellular receptors and enzymes, possibly influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar thiophene structures exhibit significant antimicrobial properties. This compound may demonstrate activity against a range of bacterial strains and fungi.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Potential antifungal activity |

Antitumor Activity

Thiophene derivatives have been studied for their antitumor effects. Compounds similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- A study on structurally related compounds indicated that modifications in the thiophene structure could enhance antitumor activity by increasing selectivity towards cancer cells while minimizing effects on normal cells .

Case Studies

- Inhibition of Kinases : A related study demonstrated that certain thiophene derivatives inhibited key kinases involved in cancer progression. The presence of halogen substituents (like chlorine) was found to enhance this inhibitory effect significantly .

- Cellular Assays : In vitro assays using human cancer cell lines revealed that compounds with a similar scaffold induced apoptosis through the activation of caspases, which are critical mediators in programmed cell death .

Toxicological Profile

This compound exhibits some toxicity, as indicated by its classification as harmful if swallowed and causing skin irritation . This necessitates careful handling and consideration of safety protocols during research and potential therapeutic applications.

化学反応の分析

Nucleophilic Substitution Reactions

The chloroacetamido group (-NHCOCH₂Cl) serves as a primary reactive site for nucleophilic substitution. Key reactions include:

These substitutions enable structural diversification for biological screening, particularly in anticancer and antimicrobial studies .

Acylation and Cyclization Reactions

The secondary amine in the acetamido group undergoes acylation with reagents like chloroacetyl chloride or benzoyl chloride:

-

Reaction with chloroacetyl chloride :

\text{Compound} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{2-(2-Chloroacetamido)thiophene derivative} \quad (\text{Yield: 59%})[7] -

Cyclization under basic conditions :

Heating with K₂CO₃ in THF induces intramolecular cyclization to form thieno[2,3-d]pyrimidin-4(3H)-one scaffolds .

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to a carboxylic acid for further derivatization:

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

-

Suzuki coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives.

-

Buchwald-Hartwig amination with aryl halides introduces nitrogen-containing substituents .

Thioether Formation

Reaction with thiols in the presence of bases generates thioether-linked analogs:

\text{Compound} + \text{RSH} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-(Alkylthio)acetamido derivatives} \quad (\text{Yield: 30-55%})[3][4]

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

| Derivative Type | IC₅₀ (FP-2 Inhibition) | Anticancer Activity (Breast Cancer) | Source |

|---|---|---|---|

| Cyclohexylamino analog | 1.46 μM | Apoptosis induction (MCF-7 cells) | |

| Benzylthioether analog | 2.49 μM | VEGFR-2 inhibition |

Mechanistic Insights

特性

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)13-10(9-5-3-4-6-11(9)17)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUXGYMILPVEBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。